molecular formula C11H11Cl2NO3 B14343859 Ethyl 3-(2,5-dichloroanilino)-3-oxopropanoate CAS No. 104330-52-1

Ethyl 3-(2,5-dichloroanilino)-3-oxopropanoate

Cat. No.: B14343859
CAS No.: 104330-52-1
M. Wt: 276.11 g/mol
InChI Key: WRHDHHSGCJGNMY-UHFFFAOYSA-N
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Description

Ethyl 3-(2,5-dichloroanilino)-3-oxopropanoate is an organic compound that features a dichloroaniline moiety attached to an ethyl ester of oxopropanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,5-dichloroanilino)-3-oxopropanoate typically involves the reaction of 2,5-dichloroaniline with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amino group of 2,5-dichloroaniline attacks the carbonyl carbon of ethyl oxalyl chloride, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or esters.

Scientific Research Applications

Ethyl 3-(2,5-dichloroanilino)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,5-dichloroanilino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroaniline moiety can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    2,5-Dichloroaniline: Shares the dichloroaniline moiety but lacks the ester functionality.

    Ethyl 2,2,2-trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ethylcarbamate: Contains a similar dichloroaniline structure but with additional functional groups.

Uniqueness: Ethyl 3-(2,5-dichloroanilino)-3-oxopropanoate is unique due to its combination of the dichloroaniline moiety with an ethyl ester of oxopropanoic acid. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

104330-52-1

Molecular Formula

C11H11Cl2NO3

Molecular Weight

276.11 g/mol

IUPAC Name

ethyl 3-(2,5-dichloroanilino)-3-oxopropanoate

InChI

InChI=1S/C11H11Cl2NO3/c1-2-17-11(16)6-10(15)14-9-5-7(12)3-4-8(9)13/h3-5H,2,6H2,1H3,(H,14,15)

InChI Key

WRHDHHSGCJGNMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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